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An In-depth Technical Guide to 3-Bromo-2-
propoxypyridine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known physical and chemical

properties of 3-Bromo-2-propoxypyridine. Due to a scarcity of published experimental data

for this specific compound, this document combines available predicted data with established

knowledge of analogous 2-alkoxypyridines and brominated pyridines to offer a scientifically

grounded resource for researchers. This guide covers molecular and physical properties,

expected chemical reactivity, a plausible synthetic route, and general experimental procedures

for characterization and purification. The information herein is intended to serve as a

foundational reference for the use of 3-Bromo-2-propoxypyridine in synthetic chemistry and

drug discovery endeavors.

Introduction
3-Bromo-2-propoxypyridine is a halogenated alkoxy-substituted pyridine derivative. The

pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, appearing in

numerous approved pharmaceuticals. The presence of a bromine atom at the 3-position and a

propoxy group at the 2-position provides two key points for synthetic diversification. The
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bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide range of molecular

fragments. The 2-alkoxy substituent influences the electronic properties of the pyridine ring and

can be a site for further chemical modification. This combination of functionalities makes 3-
Bromo-2-propoxypyridine a potentially valuable building block for the synthesis of novel

compounds with applications in drug discovery and materials science.

Molecular and Physical Properties
Precise experimental data for the physical properties of 3-Bromo-2-propoxypyridine are not

widely available in the public domain. The following table summarizes the basic molecular

information and predicted physical properties. These predicted values offer a useful estimation

for experimental planning.

Property Value Source

Molecular Formula C₈H₁₀BrNO --INVALID-LINK--

Molecular Weight 216.08 g/mol --INVALID-LINK--

CAS Number 760207-92-9 --INVALID-LINK--

Predicted Boiling Point 229.7 ± 20.0 °C --INVALID-LINK--

Predicted Density 1.386 ± 0.06 g/cm³ --INVALID-LINK--

Appearance
Not specified (likely a liquid or

low-melting solid)

General observation for similar

compounds

Solubility

Expected to be soluble in

common organic solvents

(e.g., DCM, THF, EtOAc,

MeOH, DMSO)

Based on analogous

compounds

Chemical Properties and Reactivity
The chemical reactivity of 3-Bromo-2-propoxypyridine is dictated by the interplay of the

pyridine ring, the bromine substituent, and the propoxy group.
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or

alkylated. It also deactivates the ring towards electrophilic aromatic substitution compared to

benzene.

Bromine Atom: The bromine atom at the 3-position is a key site for functionalization. It is

expected to readily participate in a variety of metal-catalyzed cross-coupling reactions,

allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Propoxy Group: The 2-propoxy group is an electron-donating group, which can influence the

regioselectivity of reactions on the pyridine ring. The ether linkage is generally stable but can

be cleaved under harsh acidic conditions.

Experimental Protocols
Due to the lack of specific published experimental procedures for 3-Bromo-2-
propoxypyridine, the following sections provide generalized protocols based on the synthesis

and purification of structurally similar compounds.

Plausible Synthetic Route
A common and effective method for the synthesis of 2-alkoxypyridines involves the nucleophilic

aromatic substitution of a suitable 2-halopyridine with an alkoxide. A plausible synthesis for 3-
Bromo-2-propoxypyridine would start from the commercially available 2,3-dibromopyridine.

2,3-Dibromopyridine C₅H₃Br₂N

Nucleophilic
Aromatic

Substitution
Propanol (PrOH) Sodium Hydride (NaH)

3-Bromo-2-propoxypyridine C₈H₁₀BrNO

Click to download full resolution via product page

Plausible synthesis of 3-Bromo-2-propoxypyridine.

Experimental Protocol (General Procedure):
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Preparation of Sodium Propoxide: To a stirred solution of dry propanol in an anhydrous

solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon),

add sodium hydride (NaH) portion-wise at 0 °C.

Reaction: Allow the mixture to warm to room temperature and stir until the evolution of

hydrogen gas ceases, indicating the formation of sodium propoxide.

Addition of Halopyridine: Add a solution of 2,3-dibromopyridine in anhydrous THF dropwise

to the sodium propoxide solution.

Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the

reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).

Work-up: After completion, cool the reaction to room temperature and quench with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can then be purified by column

chromatography.

Purification
Purification of the crude product is typically achieved by silica gel column chromatography.

Experimental Protocol (General Procedure):

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

Column Packing: Pack a glass column with the silica gel slurry.

Sample Loading: Dissolve the crude 3-Bromo-2-propoxypyridine in a minimal amount of a

suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel

column.

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient

of ethyl acetate in hexane.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those

containing the pure product.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced

pressure to yield the purified 3-Bromo-2-propoxypyridine.

Characterization
The identity and purity of the synthesized 3-Bromo-2-propoxypyridine would be confirmed

using standard analytical techniques.

Synthesis & Purification

Analytical Characterization

Purified 3-Bromo-2-propoxypyridine

¹H and ¹³C NMR Spectroscopy

Structural Elucidation

Mass Spectrometry (MS)

Molecular Weight Confirmation

Infrared (IR) Spectroscopy

Functional Group Identification

Purity Analysis (GC/LC-MS, HPLC)

Purity Assessment

Click to download full resolution via product page

General workflow for the characterization of 3-Bromo-2-propoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on the pyridine ring, as well as signals for the propyl group (a triplet for

the CH₃, a sextet for the central CH₂, and a triplet for the OCH₂). The chemical shifts and

coupling constants of the aromatic protons would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbons of

the pyridine ring and the three carbons of the propyl group. The chemical shifts would be

influenced by the bromine and propoxy substituents.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight

of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio)

would result in a characteristic M and M+2 pattern in the mass spectrum, providing strong

evidence for the presence of a single bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for

C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, C-O

stretching of the ether, and C-N stretching of the pyridine ring.

Stability and Storage
While specific stability data for 3-Bromo-2-propoxypyridine is unavailable, general

considerations for similar compounds suggest that it should be stored in a cool, dry, and dark

place under an inert atmosphere to prevent degradation. Pyridine derivatives can be sensitive

to light and air.

Potential Applications in Drug Discovery and
Signaling Pathways
The biological activity of 3-Bromo-2-propoxypyridine has not been reported in publicly

available literature. However, the 3-bromo-2-alkoxypyridine scaffold is a versatile starting point

for the synthesis of a wide range of compounds that could be screened for biological activity.

The bromine atom allows for the introduction of various functionalities through cross-coupling

reactions, enabling the exploration of structure-activity relationships (SAR). The 2-propoxy

group can also be modified or may itself contribute to binding with biological targets.

Given the prevalence of the pyridine core in numerous kinase inhibitors, GPCR ligands, and

other therapeutic agents, it is plausible that derivatives of 3-Bromo-2-propoxypyridine could

be synthesized and screened for activity against a variety of biological targets and signaling

pathways. However, at present, there is no specific signaling pathway data associated with this

compound.

Conclusion
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3-Bromo-2-propoxypyridine is a chemical building block with significant potential for

application in synthetic and medicinal chemistry. While specific experimental data for this

compound is limited, this guide provides a foundational understanding of its properties and

potential reactivity based on established chemical principles and data from analogous

compounds. The plausible synthetic route and general characterization protocols outlined

herein should facilitate its preparation and use in the laboratory. Further research is warranted

to fully characterize this compound and explore its utility in the development of novel molecules

with potential therapeutic applications.

To cite this document: BenchChem. [physical and chemical properties of 3-Bromo-2-
propoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358712#physical-and-chemical-properties-of-3-
bromo-2-propoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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